3-Aminobenzotrifluoride-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectroscopy and Structural Analysis 3-Aminobenzotrifluoride has been the focus of in-depth studies involving vibrational spectroscopy. Sundaraganesan et al. (2007) conducted a combined experimental and theoretical investigation on the molecular and vibrational structure of 3-aminobenzotrifluoride, utilizing techniques such as FT-Raman and Fourier transform infrared spectroscopy. This study provided valuable insights into the molecular geometry, vibrational frequencies, infrared intensities, and Raman scattering activities of the compound. Furthermore, the research delved into the thermodynamic functions of 3-aminobenzotrifluoride, offering a comprehensive understanding of its spectral properties and structure (Sundaraganesan et al., 2007).

Magnetic Materials In the field of magnetic materials, 3-aminobenzotrifluoride derivatives have been explored for their unique properties. A study on a Dysprosium(III) complex noted interesting magnetic behaviors influenced by the ligand conformation, revealing multiple relaxation processes and quantum tunneling of magnetization suppression under certain conditions. This work highlights the potential of 3-aminobenzotrifluoride derivatives in designing advanced materials with controlled magnetic properties (Sun et al., 2014).

Corrosion Inhibition Gece and Bilgiç (2009) investigated the corrosion inhibition efficiencies of various nitrogen compounds, including 3-aminobenzotrifluoride derivatives, on steel in sodium chloride media. By employing quantum chemical methods, the study provided insights into the molecular orbital energies and other quantum parameters, substantiating the experimental findings and showcasing the potential of these compounds in corrosion protection applications (Gece & Bilgiç, 2009).

Materials Science 3-Aminobenzotrifluoride derivatives have also been explored in materials science for their unique properties. In one study, such derivatives were employed in the development of heterometallic trinuclear complexes, exhibiting both magnetic and luminescent properties. These complexes displayed characteristics like weak ferromagnetic coupling and lanthanide single-ion magnetic properties, indicating their potential as molecular magnetic and luminescent materials (Wen et al., 2017).

Safety and Hazards

3-Aminobenzotrifluoride-D4 may be combustible and could be fatal if inhaled. It can cause skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to handle with gloves and store in a well-ventilated place. Keep the container tightly closed .

Mecanismo De Acción

Target of Action

It’s known that amines, such as 3-aminobenzotrifluoride, are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic and are a fundamental part of many biochemical processes.

Mode of Action

As an amine, it can participate in a variety of chemical reactions, including acid-base reactions, where it can act as a base to neutralize acids .

Biochemical Pathways

A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is known to be a precursor to the herbicide fluometuron . It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is recommended to be stored under inert gas in a cool and dark place . These properties may influence its bioavailability.

Result of Action

It’s known that the compound is used for proteomics research , indicating that it may have effects at the protein level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminobenzotrifluoride-D4. It’s known to be sensitive to air and is recommended to be stored under inert gas in a cool and dark place . Additionally, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDTWATMPPKEL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(F)(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzotrifluoride-D4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

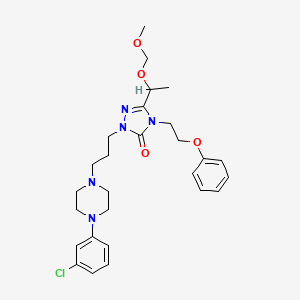

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)